![molecular formula C25H18ClN3O2S B2427165 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 349613-51-0](/img/structure/B2427165.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
The compound “3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Scientific Research Applications
- Compound X : Some derivatives of compound X have demonstrated significant anti-inflammatory and analgesic activities. Researchers have explored their potential as safer alternatives to traditional NSAIDs by selectively inhibiting COX-2 while sparing COX-1 .
- Compound X : A derivative of compound X exhibited antiviral activity against respiratory syncytial virus (RSV) strains. It could be a promising candidate for further antiviral drug development .
- Compound X : A Schiff base ester derived from compound X was synthesized and characterized. Its potential as a liquid crystal material was explored .
- Compound X : Researchers designed and synthesized novel derivatives of compound X, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could contribute to TB therapy .
- Compound X : Researchers have synthesized derivatives of compound X and evaluated their pharmacological properties, including anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. These studies contribute to our understanding of drug design and development .
- Compound X : Heating compound X with acyl or sulfonyl chlorides led to substitution products at both the nitrogen atom of the imine moiety and the N-1 position of the 4,5-dihydro-1H-imidazole ring. This substitution pattern may have implications for its biological properties .
Anti-Inflammatory and Analgesic Activities
Cytotoxicity and Antiviral Properties
Liquid Crystal Synthesis
Tuberculosis Drug Development
Medicinal Chemistry Research
Imidazole Ring Substitution
Future Directions
Benzothiazoles, including “3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide”, have a wide range of biological activities and are therefore of interest in the development of new drugs . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-14-7-12-20-21(13-14)32-25(28-20)16-8-10-17(11-9-16)27-24(30)22-15(2)31-29-23(22)18-5-3-4-6-19(18)26/h3-13H,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBRXIOBPBGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide |
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